N-(2-phenylethyl)biphenyl-4-carboxamide

Description

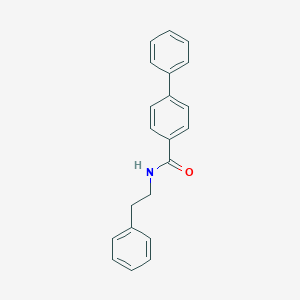

N-(2-Phenylethyl)biphenyl-4-carboxamide is a synthetic organic compound characterized by a biphenyl core substituted at the 4-position with a carboxamide group. The amide nitrogen is further functionalized with a 2-phenylethyl substituent (-NH-CH₂CH₂-C₆H₅). This structure confers a combination of aromaticity and lipophilicity, making it a candidate for exploration in medicinal chemistry and material science.

The molecular formula is inferred as C₂₁H₁₉NO (molecular weight: ~301.39 g/mol), derived from the biphenyl-4-carboxylic acid (C₁₃H₁₀O₂) and 2-phenylethylamine (C₈H₁₁N) via amide bond formation.

Properties

CAS No. |

38925-75-6 |

|---|---|

Molecular Formula |

C21H19NO |

Molecular Weight |

301.4g/mol |

IUPAC Name |

4-phenyl-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C21H19NO/c23-21(22-16-15-17-7-3-1-4-8-17)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,22,23) |

InChI Key |

LJGYYUBFRPFKIT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analysis

Lipophilicity :

- The 2-phenylethyl group in the target compound enhances lipophilicity compared to the polar 2-(2-hydroxyethoxy)ethyl substituent in N-[2-(2-hydroxyethoxy)ethyl]biphenyl-4-carboxamide . This difference may influence membrane permeability and metabolic stability.

- The 4-acetylphenyl group in N-(4-Acetylphenyl)-4-biphenylcarboxamide introduces a ketone, which could reduce lipophilicity but improve hydrogen-bonding capacity .

- In contrast, the phenylethyl group in the target compound is electron-neutral, preserving the amide’s inherent reactivity .

- Steric Considerations: N-(2-Phenoxyphenyl)[1,1'-biphenyl]-4-carboxamide has a bulkier 2-phenoxyphenyl substituent, which may hinder rotational freedom or receptor binding compared to the smaller phenylethyl group .

Physicochemical Properties

- Molecular Weight: Ranges from 285.34 to 365.42 g/mol. Higher molecular weight in phenoxyphenyl derivatives (365.42 g/mol) may reduce bioavailability under Lipinski’s Rule of Five criteria .

- Solubility : The hydroxyethoxyethyl analog () likely exhibits better aqueous solubility due to its hydroxyl and ether groups, whereas the target compound’s phenylethyl chain favors organic solvents .

Research Implications and Gaps

- Substituent variations could modulate target selectivity .

- Synthetic Feasibility : highlights industrial-scale synthesis of similar compounds, suggesting feasible routes for this compound production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.